

Alprazolam-d5 chemical structure and properties

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Compound of Interest

Compound Name: Alprazolam-d5

Cat. No.: B571041

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An In-depth Technical Guide to **Alprazolam-d5**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Alprazolam-d5**, a deuterated analog of alprazolam. It is primarily utilized as a certified reference material (CRM) and internal standard for the precise quantification of alprazolam in various scientific applications, including clinical toxicology, forensic analysis, and pharmaceutical research.^{[1][2][3]} The isotopic labeling ensures that its chemical and physical properties are nearly identical to those of alprazolam, which is critical for its function in isotope dilution mass spectrometry.^[1]

Chemical Structure and Properties

Alprazolam-d5 shares the same core triazolobenzodiazepine structure as its parent compound. The key difference is the substitution of five hydrogen atoms on the phenyl ring with deuterium atoms.^{[1][4]} This substitution increases the molecular weight, allowing for mass spectrometric differentiation from the unlabeled alprazolam, while preserving its chemical reactivity and chromatographic behavior.^[1]

Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for **Alprazolam-d5**. Properties that are not explicitly reported for the deuterated form are based on the data for unlabeled alprazolam, as they are expected to be nearly identical.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	8-Chloro-1-methyl-6-(2,3,4,5,6-pentadeuteriophenyl)-4H-[1][2][5]triazolo[4,3-a][1][5]benzodiazepine	[4]
CAS Number	125229-61-0	[2][5]
Molecular Formula	C ₁₇ H ₈ D ₅ ClN ₄	[2][4][5]
Molecular Weight	313.80 g/mol	[2][6]
Appearance	White crystalline powder	[7]
Melting Point	~227°C (for Alprazolam)	[8]

| Solubility | Soluble in methanol, ethanol, chloroform; practically insoluble in water [[1][7][8][9] |

Table 2: Pharmacokinetic Parameters (based on Alprazolam)

Parameter	Value	Source(s)
Bioavailability	80-100%	[1][10]
Protein Binding	~80% (mainly to albumin)	[1][10]
Metabolism	Hepatic, primarily via Cytochrome P450 3A4 (CYP3A4)	[10][11]
Elimination Half-Life	~11.2 hours in healthy adults	[10]

| Excretion | Primarily renal (urine) [[10] |

Pharmacology and Metabolism

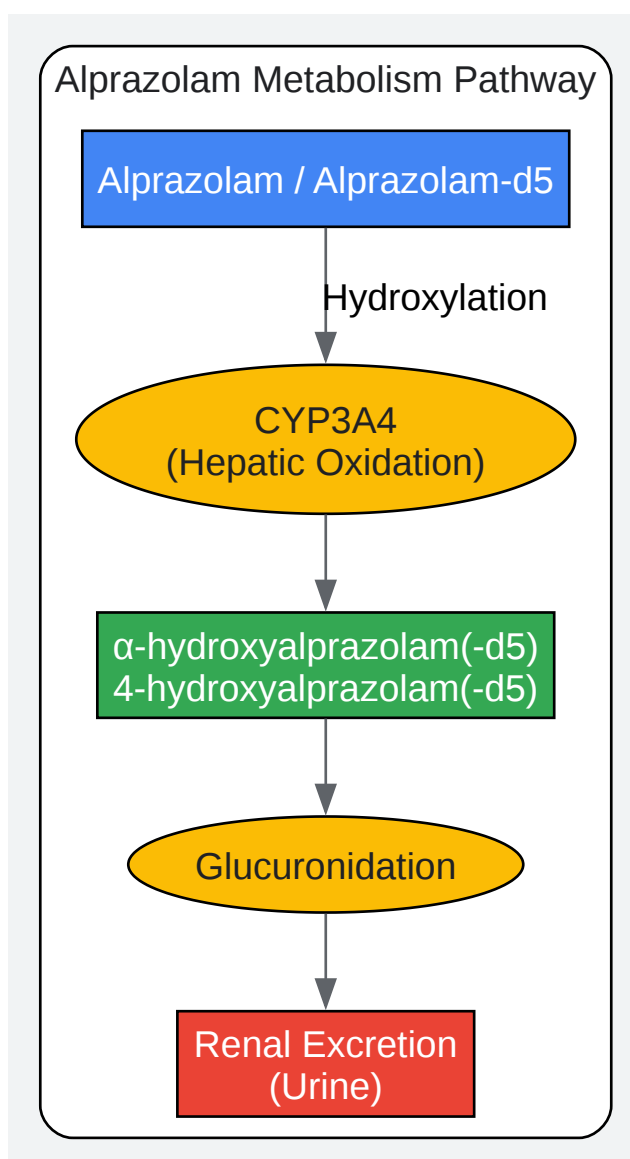
The pharmacological activity of **Alprazolam-d5** is not intended for therapeutic use but mirrors that of alprazolam. Alprazolam is a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA in the central nervous system.

[12]

Metabolism occurs in the liver, where the cytochrome P450 enzyme CYP3A4 hydroxylates alprazolam to its two main active metabolites: α -hydroxyalprazolam and 4-hydroxyalprazolam.

[11][13] These metabolites are then glucuronidated and excreted.[13] As an internal standard,

Alprazolam-d5 is expected to undergo the same metabolic transformation, which can be useful for studying the metabolic fate of the parent drug.

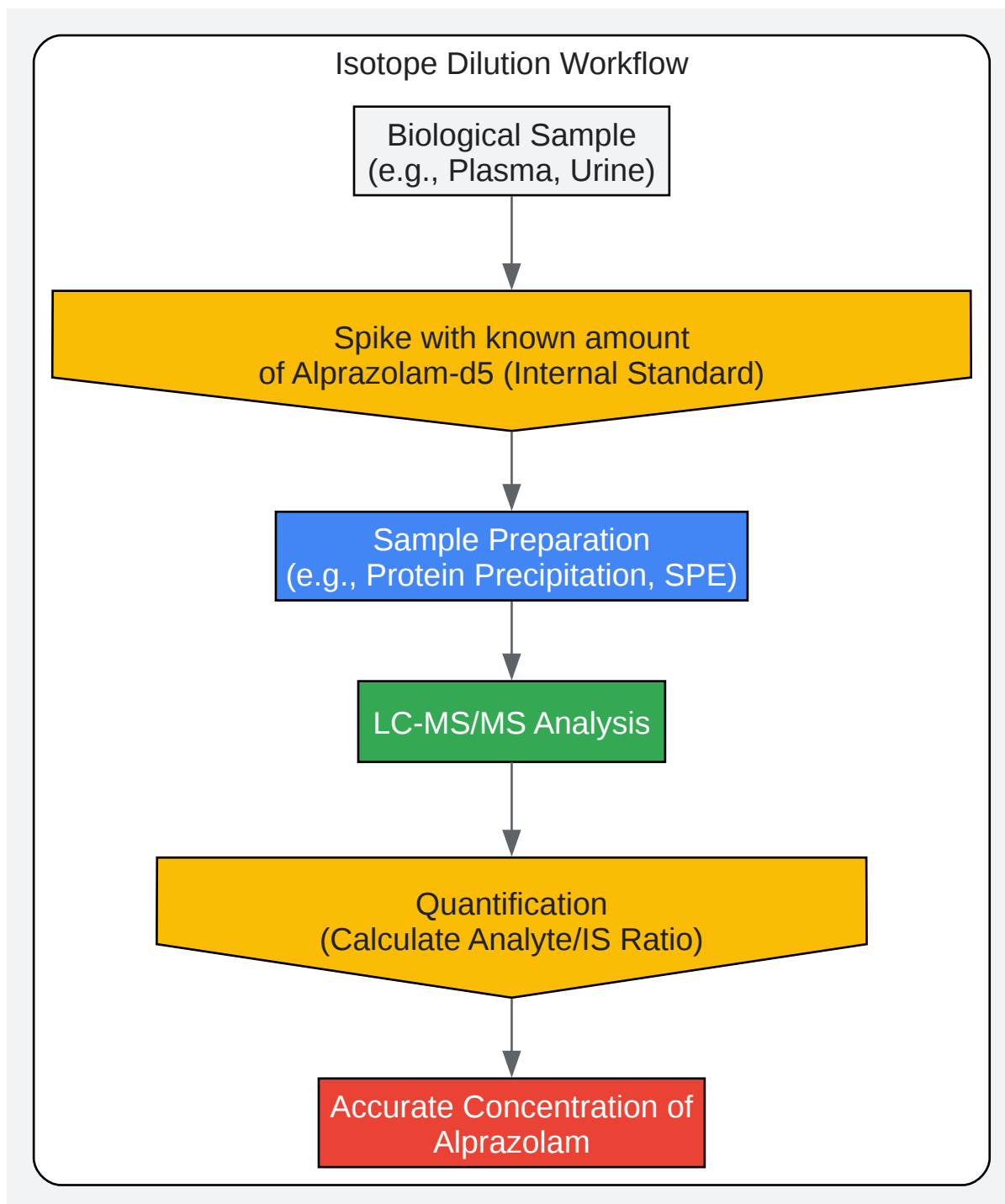


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Metabolic pathway of Alprazolam via CYP3A4.

Application in Quantitative Analysis

Alprazolam-d5 is the gold standard for quantitative analysis of alprazolam in biological matrices using isotope dilution mass spectrometry.[1] Its near-identical extraction efficiency and chromatographic retention time to the unlabeled analyte, but distinct mass-to-charge ratio (m/z), allows it to correct for variations during sample preparation and instrumental analysis.[1][14] This enhances the accuracy, precision, and sensitivity of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][3]



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*Workflow for quantitative analysis using **Alprazolam-d5**.*

Experimental Protocols

Methodology for LC-MS/MS Quantification of Alprazolam in Human Plasma

This protocol provides a typical method for the determination of alprazolam in a biological matrix using **Alprazolam-d5** as an internal standard.

1. Materials and Reagents:

- Alprazolam analytical standard
- **Alprazolam-d5** internal standard solution (e.g., 100 µg/mL in methanol)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (blank)

2. Preparation of Standards and Internal Standard Working Solution:

- Prepare stock solutions of alprazolam in methanol.
- Create calibration curve standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of the alprazolam stock solution.
- Dilute the **Alprazolam-d5** stock solution with methanol to prepare an internal standard (IS) working solution (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution.
- Vortex briefly to mix.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.

- Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated protein.[15]
- Transfer the supernatant to a clean vial for analysis.

4. LC-MS/MS Instrumentation and Conditions:

- LC System: Agilent ProStar 210 or equivalent[15]
- Mass Spectrometer: Agilent 500 Ion Trap LC/MS or equivalent triple quadrupole instrument[15]
- Column: C18 BEH column (e.g., 1.7 μ m, 0.3 x 100 mm)[16]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to separate the analyte from matrix components (e.g., a 2-minute gradient).[16]
- Flow Rate: 12 μ L/min[16]
- Ionization Source: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)

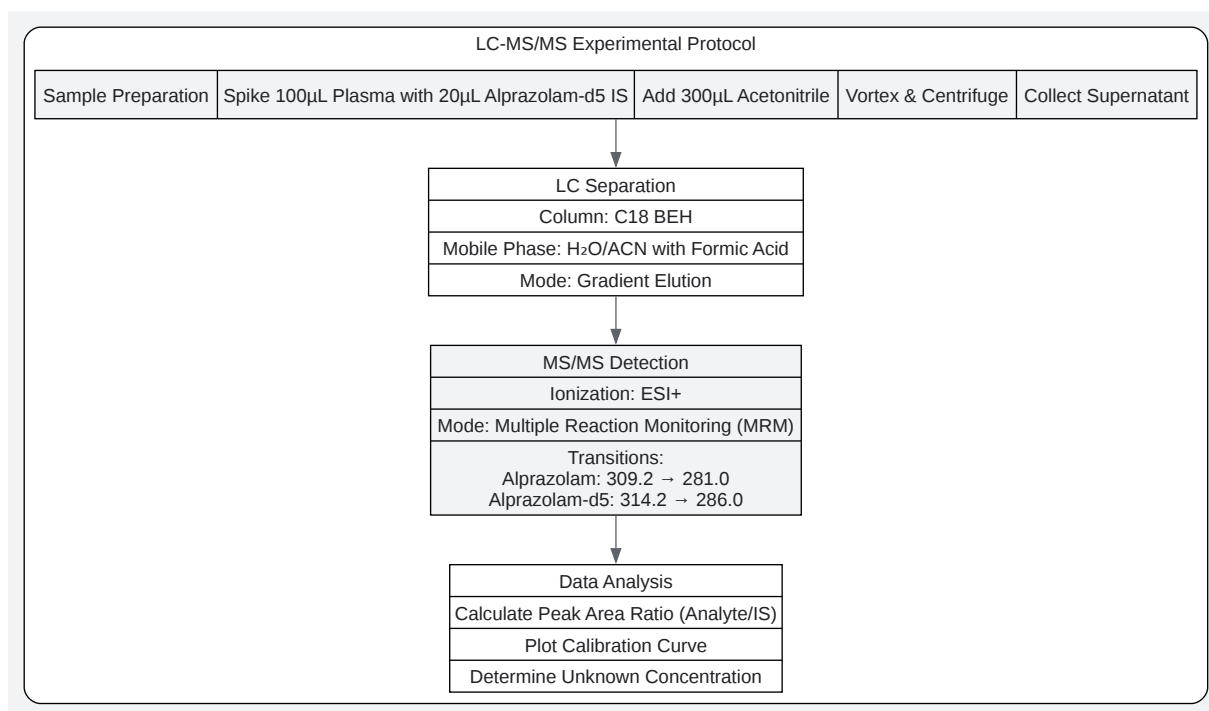
5. Mass Spectrometry Transitions:

- Alprazolam: Precursor ion m/z 309.2 \rightarrow Product ion m/z 281.0[16]
- **Alprazolam-d5**: Precursor ion m/z 314.2 \rightarrow Product ion m/z 286.0[15][16]

6. Data Analysis:

- Integrate the peak areas for both alprazolam and **Alprazolam-d5**.
- Calculate the peak area ratio (Alprazolam / **Alprazolam-d5**).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.



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Experimental workflow for LC-MS/MS analysis.

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